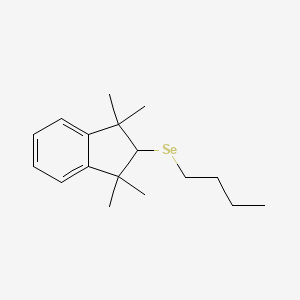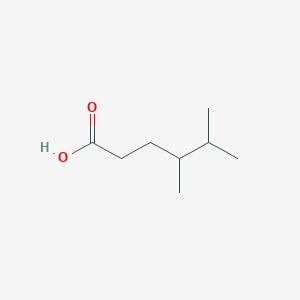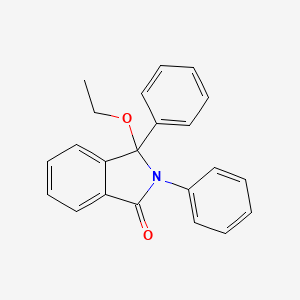
Thiourea, dibutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, dibutyl- (also known as N,N’-dibutylthiourea) is an organosulfur compound with the chemical formula C₉H₂₀N₂S. It is a derivative of thiourea where the hydrogen atoms are replaced by butyl groups. This compound is known for its applications in various fields, including organic synthesis, corrosion inhibition, and biological research .
Synthetic Routes and Reaction Conditions:
Condensation Method: A common method involves the condensation of amines with carbon disulfide in an aqueous medium.
Isocyanide Reaction: Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature.
On-Water Reaction: This method uses (thio)isocyanates and amines in water, providing a sustainable and chemoselective synthesis of unsymmetrical thioureas.
Industrial Production Methods: Industrial production of thiourea derivatives often involves large-scale reactions using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous reactors and advanced purification techniques ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: Thiourea derivatives can undergo oxidation reactions, often leading to the formation of urea derivatives.
Reduction: Reduction reactions can convert thiourea derivatives back to their corresponding amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Urea derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted thioureas.
Applications De Recherche Scientifique
Thiourea, dibutyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.
Industry: Utilized as a corrosion inhibitor for metals, particularly in saline environments.
Mécanisme D'action
The mechanism of action of thiourea, dibutyl- involves its interaction with molecular targets through hydrogen bonding and other weak interactions. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion . In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
Thiourea, dibutyl- can be compared with other thiourea derivatives:
- 1-Isobutyl-3-cyclohexylthiourea
- 1-tert-Butyl-3-cyclohexylthiourea
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea
- 1-(1,1-Dibutyl)-3-phenylthiourea
- 1-(2-Chlorophenyl)-3-phenylthiourea
- 1-(4-Chlorophenyl)-3-phenylthiourea
Uniqueness: Thiourea, dibutyl- is unique due to its specific butyl substitutions, which influence its solubility, reactivity, and interaction with other molecules. This makes it particularly effective in applications such as corrosion inhibition and enzyme inhibition .
Propriétés
Numéro CAS |
32841-23-9 |
|---|---|
Formule moléculaire |
C9H20N2S |
Poids moléculaire |
188.34 g/mol |
Nom IUPAC |
1,1-dibutylthiourea |
InChI |
InChI=1S/C9H20N2S/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3,(H2,10,12) |
Clé InChI |
OVRQXQSDQWOJIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14143456.png)
![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14143469.png)
![(2R)-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14143477.png)
![4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one](/img/structure/B14143480.png)
![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)

![3-bromo-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14143499.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143505.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B14143511.png)


